Methyl (S)-3-(piperidin-2-yl)propanoate
Description
Methyl (S)-3-(piperidin-2-yl)propanoate is a chiral ester derivative featuring a piperidine ring substituted at the 2-position with a propanoate group. The compound’s structure combines a rigid piperidine scaffold with a flexible ester side chain, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-[(2S)-piperidin-2-yl]propanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
WNCDARXPYRSBAF-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCCCN1 |
Canonical SMILES |
COC(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-piperidin-2-yl]propanoate typically involves the esterification of 3-[(2S)-piperidin-2-yl]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized and the ester is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2S)-piperidin-2-yl]propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2S)-piperidin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2S)-piperidin-2-yl]propanoic acid.
Reduction: 3-[(2S)-piperidin-2-yl]propanol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2S)-piperidin-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-piperidin-2-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Substitution Position: The piperidin-2-yl group in the target compound contrasts with the piperidin-1-yl substitution in Methyl 2-methyl-3-(piperidin-1-yl)propanoate.
Functional Groups: The oxo group in Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate HCl introduces polarity and conformational rigidity compared to the unmodified piperidine ring in the target compound, which may influence solubility and metabolic pathways .
Stereochemistry : The (S)-configuration in the target compound and its analogs (e.g., and ) highlights the importance of chirality in pharmacological activity, as enantiomers often exhibit divergent biological effects .
Physicochemical and Pharmacological Differences
- Solubility : Hydrochloride salts (e.g., and ) generally exhibit higher aqueous solubility than free bases, a critical factor in bioavailability. The target compound’s ester group may confer moderate lipophilicity, suitable for blood-brain barrier penetration .
- Metabolic Stability: Fluorine substitution in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate enhances resistance to cytochrome P450 oxidation, a feature absent in the target compound .
- Toxicity: Limited toxicological data exist for piperidine-based esters (e.g., notes incomplete studies for similar amino acid derivatives), underscoring the need for further safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
